molecular formula C18H17ClN2O3 B2930508 3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 866346-23-8

3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B2930508
CAS RN: 866346-23-8
M. Wt: 344.8
InChI Key: CNPWLUOEUVDXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C18H17ClN2O3 and its molecular weight is 344.8. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Activity

  • Synthesis and Antibacterial Evaluation : Novel compounds, including oxadiazole derivatives, have been synthesized and evaluated for their antibacterial activity against various strains of bacteria. These studies often focus on the design, synthesis, and characterization of new molecules that could potentially serve as chemotherapeutic agents. Compounds bearing the oxadiazole moiety, similar in structure to the chemical , have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria (Kaya et al., 2017).

  • Antimicrobial and Anti-inflammatory Properties : The synthesis of 1,3,4-oxadiazoles and their derivatives has been explored for antimicrobial and anti-inflammatory applications. These compounds exhibit significant inhibitory activity against a range of bacterial and fungal strains, highlighting their potential as dual-function agents in treating infections and inflammation (Nagalakshmi, 2008).

  • Drug Design and Chemotherapeutic Agents : The design and synthesis of new derivatives incorporating oxadiazole rings aim at finding potent chemotherapeutic agents. These efforts include creating molecules with enhanced cytotoxic and antimicrobial capabilities, suitable for combating various cancers and microbial infections. The structural modifications and screening for biological activity are crucial steps in identifying candidates with potential therapeutic benefits (Bektaş et al., 2007).

properties

IUPAC Name

10-(3-chloro-4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-18-10-14(12-5-3-4-6-15(12)24-18)20-17(22)21(18)11-7-8-16(23-2)13(19)9-11/h3-9,14H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPWLUOEUVDXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

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